N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-hydroxyquinoline-4-carboxamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety fused with a quinoline carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and quinoline carboxamides, such as:
1H-Benzimidazole-2-yl derivatives: Known for their antimicrobial and anticancer activities.
Quinoline-4-carboxamides: Studied for their potential as antimalarial and anticancer agents.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE is unique due to its combined benzimidazole and quinoline carboxamide structure, which may confer enhanced pharmacological properties compared to its individual components .
Properties
Molecular Formula |
C24H18N4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18N4O2/c29-21-14-17(16-10-4-5-11-18(16)25-21)24(30)28-22(15-8-2-1-3-9-15)23-26-19-12-6-7-13-20(19)27-23/h1-14,22H,(H,25,29)(H,26,27)(H,28,30) |
InChI Key |
RVFADPFNJIJDNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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